molecular formula C5H10N2O2 B103669 1-Aminopyrrolidine-2-carboxylic acid CAS No. 15265-22-2

1-Aminopyrrolidine-2-carboxylic acid

Cat. No. B103669
CAS RN: 15265-22-2
M. Wt: 130.15 g/mol
InChI Key: OUCUOMVLTQBZCY-BYPYZUCNSA-N
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Description

1-Aminopyrrolidine-2-carboxylic acid is a compound that falls within the category of amino acids, specifically a β-amino acid with a pyrrolidine ring. While the provided papers do not directly discuss 1-aminopyrrolidine-2-carboxylic acid, they do provide insights into related compounds and their chemistry, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of related pyrrolidine compounds often involves the use of cyclic amines such as 3-aminopyrrolidine. For instance, the synthesis of pyridonecarboxylic acids as antibacterial agents involves the reaction of cyclic amines with various substituted naphthyridine carboxylic acids and their esters . Similarly, the synthesis of spin-labelled β-amino acid POAC involves conventional methods followed by resolution and assignment of absolute configuration . These methods could potentially be adapted for the synthesis of 1-aminopyrrolidine-2-carboxylic acid.

Molecular Structure Analysis

The molecular structure of compounds related to 1-aminopyrrolidine-2-carboxylic acid often features strong intramolecular hydrogen bonds, as seen in the case of 2-aminopyridine-3-carboxylic acid . The presence of amino and carboxylic groups in these compounds facilitates the formation of these hydrogen bonds, which are likely to be a feature in the structure of 1-aminopyrrolidine-2-carboxylic acid as well.

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives can be inferred from the reactions they undergo. For example, 2-arylpyrrolidine-1-carboxamides are synthesized via an acid-catalyzed reaction of ureas with aminophenol . This suggests that 1-aminopyrrolidine-2-carboxylic acid could also participate in acid-catalyzed reactions, potentially leading to the formation of various amides and other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-aminopyrrolidine-2-carboxylic acid can be deduced from the properties of similar compounds. For instance, the molecular adducts of aminopyrimidine and amino-triazole with heterocyclic carboxylic acids show that these compounds can form stable crystalline structures . This implies that 1-aminopyrrolidine-2-carboxylic acid may also form stable crystalline adducts with other compounds. Additionally, the electrogenerated chemiluminescence derivatization reagents for carboxylic acids and amines indicate that 1-aminopyrrolidine-2-carboxylic acid could be derivatized for detection in high-performance liquid chromatography .

Scientific Research Applications

Asymmetric Synthesis and Antibacterial Properties

1-Aminopyrrolidine-2-carboxylic acid derivatives have been explored for their asymmetric synthesis and antibacterial properties. For instance, 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, a potent quinolonecarboxylic acid class antibacterial agent, exhibits enhanced in vitro and in vivo activity against aerobic and anaerobic bacteria (Rosen et al., 1988).

Organocatalysis in Chemical Reactions

Homochiral methyl 4-aminopyrrolidine-2-carboxylates, derived from asymmetric cycloadditions and hydrogenation, function as catalysts in asymmetric Michael additions of ketones to nitroalkenes. These findings demonstrate the utility of 1-Aminopyrrolidine-2-carboxylic acid derivatives in modulating asymmetric chemioselective reactions (Ruiz-Olalla et al., 2015).

Synthesis of Unusual Amino-Pyrrolidine Structures

Research into the synthesis of novel 2-aminopyrrolidine-1-carboxamidine structures, which incorporate amino acids and offer promising applications, has been reported. This includes the synthesis of cernumidine, a natural alkaloid, highlighting the chemical diversity and potential of 1-Aminopyrrolidine-2-carboxylic acid derivatives in synthesizing complex molecules (Rippel et al., 2020).

Economical Synthesis for Pharmaceutical Applications

The development of an economical synthesis process for tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid is significant for industrial preparation, given its role as an intermediate in various pharmaceutically active substances (Han et al., 2018).

Application in Biomolecule Probing

Carboxy-terminated polyvinylpyrrolidin-2-one (PVP) supports ferrocene labeled amino acid and peptide nucleic acid (PNA) monomer derivatives. These water-soluble and biocompatible organometallic polymer-conjugates serve as electrochemically active probes for biomolecules, with potential applications in bioanalytical chemistry (Baldoli et al., 2007).

Safety And Hazards

The safety data sheet for pyrrolidine, a related compound, indicates that it is highly flammable and causes severe skin burns and eye damage . It is harmful if swallowed or inhaled . The compound should be stored locked up and in a cool, well-ventilated place .

Future Directions

While specific future directions for 1-Aminopyrrolidine-2-carboxylic acid are not mentioned in the search results, research in the field of pyrrolidine compounds is ongoing, with a focus on the development of new compounds with different biological profiles .

properties

IUPAC Name

1-aminopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-7-3-1-2-4(7)5(8)9/h4H,1-3,6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCUOMVLTQBZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-1-Amino-2-pyrrolidinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030405
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Aminopyrrolidine-2-carboxylic acid

CAS RN

15265-22-2, 10139-05-6
Record name NSC117847
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-1-Amino-2-pyrrolidinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030405
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

155 °C
Record name D-1-Amino-2-pyrrolidinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030405
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
P Sriwarom, P Padungros… - The Journal of Organic …, 2015 - ACS Publications
… 10e) In addition to ACPC, other five-membered ring heterocyclic β-amino acids had been successfully incorporated into pyrrolidinyl PNA, including 1-aminopyrrolidine-2-carboxylic acid …
Number of citations: 13 pubs.acs.org
T Vilaivan - Accounts of Chemical Research, 2015 - ACS Publications
… A stable PNA·DNA hybrid (T m = 80 C for the T 10 sequence) was first observed in dapcPNA having the (2R)-1-aminopyrrolidine-2-carboxylic acid (d-apc) spacer. (26, 32) UV and …
Number of citations: 97 pubs.acs.org
FA Fineide, B Tashbayev, KBP Elgstøen, EM Sandås… - Metabolites, 2023 - mdpi.com
… None of these has any known associations with DED; however, aminoproline, also known as 1-aminopyrrolidine-2-carboxylic acid, is involved in the proline pathway [21]. Proline is of …
Number of citations: 0 www.mdpi.com
R Corradini, S Sforza, T Tedeschi… - Current topics in …, 2011 - ingentaconnect.com
… (11e)) [168] in which a D-1-aminopyrrolidine-2carboxylic acid spacer (with an hydrazine residue) was introduced in the N-terminal part of the monomer, showed a remarkable …
Number of citations: 81 www.ingentaconnect.com
R Corradini, S Sforza, T Tedeschi… - Current Topics in …, 2007 - ingentaconnect.com
… (9e) [103]) in which a D-1-aminopyrrolidine-2-carboxylic acid spacer (with an hydrazine residue) was introduced in the N-terminal part of the monomer, showed a remarkable …
Number of citations: 54 www.ingentaconnect.com
P Bokil-Kulkarni - 2015 - dspace.ncl.res.in
The beginning of the investigations for developing oligonucleotides (ODNs) as potential therapeutic agents has triggered the search for nucleic acid mimics with improved properties 1. …
Number of citations: 0 dspace.ncl.res.in

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